molecular formula C13H12O2P+ B14422677 (2-Methoxyphenyl)(phenyl)phosphine oxide CAS No. 85599-06-0

(2-Methoxyphenyl)(phenyl)phosphine oxide

Cat. No.: B14422677
CAS No.: 85599-06-0
M. Wt: 231.21 g/mol
InChI Key: LAEWEEGUJBDVTD-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Modern Organic Synthesis and Catalysis

Organophosphorus compounds, organic compounds containing a carbon-phosphorus bond, are of paramount importance in numerous areas of chemistry. Their utility stems from the versatile nature of the phosphorus atom, which can exist in various oxidation states and coordination environments. This versatility allows for the fine-tuning of steric and electronic properties, making them indispensable tools in organic synthesis and catalysis.

In organic synthesis, organophosphorus reagents are fundamental to many classic and contemporary transformations. For instance, phosphonium (B103445) ylides are the cornerstone of the Wittig reaction, a widely used method for the synthesis of alkenes. Phosphines themselves act as potent nucleophiles and reducing agents, as seen in the Staudinger and Mitsunobu reactions. sigmaaldrich.com Furthermore, phosphonates are extensively employed as reagents in variations of the Wittig reaction, offering advantages in terms of reactivity and stereoselectivity. glpbio.com

The impact of organophosphorus compounds is arguably most profound in the realm of catalysis. Phosphines are ubiquitous ligands in transition metal catalysis, playing a crucial role in reactions that form the bedrock of modern synthetic chemistry, such as cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig). glpbio.com By coordinating to a metal center, phosphine (B1218219) ligands modulate its reactivity, stability, and selectivity. The development of chiral phosphine ligands has been particularly transformative, enabling the synthesis of enantiomerically enriched molecules, which is of critical importance in the pharmaceutical and agrochemical industries. glpbio.com Beyond their role as ligands, some organophosphorus compounds can also act as organocatalysts, driving reactions through a nucleophilic catalysis mechanism.

The broad utility of these compounds extends to materials science, where they are used as flame retardants and metal extractants, highlighting their diverse applications. glpbio.com

Overview of Phosphine Oxide Derivatives as Synthetic Intermediates and Precursors to Ligands

Phosphine oxides, characterized by a P=O double bond, are a stable and important class of organophosphorus compounds. Historically viewed as byproducts of reactions like the Wittig or Mitsunobu, their role has evolved significantly. They are now recognized as valuable and versatile molecules in their own right.

One of the primary functions of phosphine oxides is as stable, air-tolerant precursors to phosphines. chemicalbook.com The synthesis and handling of phosphines can be challenging due to their sensitivity to oxidation. In contrast, phosphine oxides are generally crystalline, air-stable solids that are easier to purify and store. They can be readily reduced to the corresponding phosphine using a variety of reducing agents, most commonly silanes, at the desired stage of a synthetic sequence. This "phosphine oxide precursor" strategy simplifies the synthesis of complex and sensitive phosphine ligands. chemicalbook.comrsc.org

Phosphine oxides are also key synthetic intermediates for the construction of more complex organophosphorus compounds. The P=O group can activate adjacent C-H bonds for deprotonation, allowing for further functionalization. Moreover, secondary phosphine oxides (SPOs), which contain a P-H bond, are versatile building blocks. They can undergo a variety of reactions, including P-alkylation and P-arylation, to generate tertiary phosphine oxides. lookchem.combldpharm.com This modular approach allows for the systematic synthesis of a wide range of phosphine oxide structures with diverse steric and electronic properties.

In recent years, phosphine oxides themselves have been explored as ligands for transition metals and as pre-catalysts in various transformations. researchgate.netmdpi.com Although generally considered weaker ligands than phosphines, they can coordinate to metal centers and influence catalytic activity. nih.gov For example, secondary phosphine oxides can serve as precursors to catalytically active phosphinous acid ligands. lookchem.com Their stability and ease of modification make them attractive targets for the development of novel catalytic systems.

Research Trajectories and Scope for (2-Methoxyphenyl)(phenyl)phosphine Oxide

While extensive research has been conducted on various substituted triarylphosphine oxides, this compound represents a specific structure with intriguing potential that merits further investigation. The presence of the ortho-methoxy group on one of the phenyl rings is expected to impart unique steric and electronic properties compared to its unsubstituted or para-substituted analogues.

Potential Synthetic Utility and Properties: The synthesis of this compound can be envisioned through established methodologies for P-C bond formation, likely involving Grignard reagents or organolithium species with appropriate phosphorus electrophiles, followed by oxidation.

The key feature of this molecule is the 2-methoxy substituent. Electronically, the methoxy (B1213986) group is an electron-donating group, which would increase the electron density at the phosphorus center. This, in turn, would affect the properties of the P=O bond and the basicity of the oxygen atom. Sterically, the ortho-positioning of the methoxy group introduces bulk around the phosphorus atom, which could influence its coordination chemistry and the selectivity of reactions in which it or its derived phosphine participates.

Research Trajectories:

Ligand Development: A primary research trajectory for this compound is its use as a precursor to the corresponding phosphine, (2-Methoxyphenyl)(phenyl)phosphine. The reduction of the phosphine oxide would yield a phosphine ligand with a unique combination of electronic enrichment and steric hindrance. This ligand could be explored in various transition metal-catalyzed reactions, such as cross-coupling, to investigate how the 2-methoxy group influences catalytic activity, selectivity, and catalyst stability. The potential for the oxygen atom of the methoxy group to act as a hemilabile coordinating group could also be a fascinating area of study.

Asymmetric Catalysis: The introduction of chirality is a cornerstone of modern catalysis. Future research could involve the development of chiral variants of this compound, for example, by introducing chirality at the phosphorus center or by incorporating chiral substituents. The resulting chiral phosphines derived from these oxides would be valuable candidates for asymmetric catalysis.

Organocatalysis: The increased nucleophilicity of the corresponding phosphine, due to the electron-donating methoxy group, might enhance its performance as a nucleophilic organocatalyst in reactions such as the Rauhut-Currier or Baylis-Hillman reactions.

Material Science Applications: The polarity and coordination ability of the phosphine oxide moiety, modified by the methoxyphenyl group, could be exploited in the design of new materials, such as metal extractants or components of functional polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85599-06-0

Molecular Formula

C13H12O2P+

Molecular Weight

231.21 g/mol

IUPAC Name

(2-methoxyphenyl)-oxo-phenylphosphanium

InChI

InChI=1S/C13H12O2P/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/q+1

InChI Key

LAEWEEGUJBDVTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyphenyl Phenyl Phosphine Oxide and Its Derivatives

Direct Synthesis of (2-Methoxyphenyl)(phenyl)phosphine Oxide

The direct synthesis of this compound, an unsymmetrical diarylphosphine oxide, can be achieved through methods that are broadly applicable to the formation of P-C bonds in organophosphorus compounds. These methods often involve the use of highly reactive organometallic intermediates.

Preparation via Lithium Salt Intermediates and Electrophilic Quenching

A plausible and widely utilized strategy for the synthesis of unsymmetrical diarylphosphine oxides involves the reaction of an organolithium reagent with a suitable phosphorus electrophile. In the case of this compound, this can be envisioned through the generation of a lithium salt of anisole, which then reacts with a phenyl-containing phosphorus electrophile.

The initial step involves the ortho-lithiation of anisole. This is a well-established procedure where a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring at the position ortho to the methoxy (B1213986) group. The methoxy group directs the lithiation to the C2 position through its coordinating effect. The reaction is generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and side reactions.

Once the (2-methoxyphenyl)lithium intermediate is formed in situ, it is quenched with a suitable electrophilic phosphorus-containing reagent. A common choice for this purpose is phenylphosphonic dichloride (PhP(O)Cl₂) or a related phenylphosphonous dihalide. The highly nucleophilic carbanion of the organolithium attacks the electrophilic phosphorus center, displacing one of the halide leaving groups. Subsequent workup, typically involving hydrolysis, leads to the formation of the desired this compound.

An alternative, though related, approach involves the use of Grignard reagents. For instance, (2-methoxyphenyl)magnesium bromide can be prepared from 2-bromoanisole (B166433) and magnesium turnings. This Grignard reagent can then be reacted with phenylphosphonic dichloride to afford the target phosphine (B1218219) oxide.

Synthetic Pathways and Yield Optimization Considerations

Key Optimization Parameters:

Temperature: The lithiation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent unwanted side reactions, such as degradation of the organolithium reagent or reaction with the solvent. The subsequent electrophilic quench is also often carried out at low temperatures, with a gradual warming to room temperature to ensure the reaction goes to completion.

Solvent: Anhydrous and inert solvents are crucial to prevent the quenching of the highly reactive organometallic intermediates. Tetrahydrofuran (THF) and diethyl ether are commonly used solvents that can also coordinate with the lithium or magnesium ions, influencing the reactivity of the organometallic species.

Stoichiometry: The molar ratio of the organolithium or Grignard reagent to the phosphorus electrophile is a critical parameter. A slight excess of the organometallic reagent may be used to ensure complete consumption of the phosphorus starting material.

Purity of Reagents: The purity of the starting materials, particularly the organolithium or Grignard reagent and the phosphorus electrophile, is paramount for achieving high yields and minimizing the formation of byproducts.

Workup Procedure: The workup procedure, which typically involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute acid), must be carefully controlled to hydrolyze the reaction intermediates to the final phosphine oxide without causing degradation.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve good to excellent yields.

Synthesis of Diphosphine Oxide Scaffolds Incorporating this compound Moieties

Diphosphine oxides, particularly those with a bridging backbone, are important ligands in coordination chemistry and catalysis. The incorporation of the this compound moiety into such scaffolds can impart unique electronic and steric properties to the resulting ligands.

Formation of 1,2-Ethanediyl-Bridged Bis-phosphine Oxides

The synthesis of 1,2-ethanediyl-bridged bis-phosphine oxides can be achieved by reacting a lithiated phosphine oxide with a suitable difunctional electrophile. While a direct synthesis starting from this compound is plausible, a more common approach involves the synthesis of the corresponding bis-phosphine, followed by oxidation.

For instance, a related compound, 1,2-ethanediylbis[bis(2-methoxyphenyl)phosphine], has been reported. A similar strategy could be employed where a lithium phosphide (B1233454) is generated from (2-methoxyphenyl)(phenyl)phosphine, followed by reaction with 1,2-dibromoethane. The resulting bis-phosphine can then be oxidized to the corresponding bis-phosphine oxide using a mild oxidant such as hydrogen peroxide.

Alternatively, a secondary phosphine oxide can be deprotonated with a strong base to form a nucleophilic phosphinite, which can then undergo a double nucleophilic substitution with a 1,2-dihaloalkane. This approach would lead to the direct formation of the bis-phosphine oxide.

Stereoselective Synthesis of Chiral Bis-phosphine Oxides

The development of stereoselective methods for the synthesis of P-chiral phosphine oxides is a highly active area of research. The enantioselective synthesis of bis-phosphine oxides containing the this compound unit can be approached through several strategies.

One approach involves the use of chiral auxiliaries. A racemic secondary phosphine oxide can be reacted with a chiral auxiliary to form a mixture of diastereomers, which can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched phosphine oxide.

Catalytic enantioselective methods are also being increasingly developed. For example, the kinetic resolution of racemic secondary phosphine oxides through transition metal-catalyzed reactions has been shown to be an effective strategy for accessing P-chiral phosphine oxides. Such methods could potentially be applied to the synthesis of chiral bis-phosphine oxides by employing a chiral catalyst in the coupling reaction between the phosphine oxide and the bridging electrophile.

Recent advances have also focused on the desymmetrization of prochiral bis-phosphine oxides or their precursors using chiral catalysts to introduce stereogenicity at the phosphorus centers.

Multi-Component Reactions Utilizing Secondary Phosphine Oxides as Reagents

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Secondary phosphine oxides, such as diphenylphosphine (B32561) oxide, have been shown to be effective reagents in such transformations. rsc.org

A notable example is the three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine oxide. rsc.org This reaction can lead to the formation of various heterocyclic products, including phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydro-isoquinolines, and 2H-isoindolines, depending on the reaction conditions and the catalyst employed. rsc.org

The mechanism of these reactions typically involves the initial formation of an imine from the aldehyde and the amine, followed by the nucleophilic addition of the secondary phosphine oxide to the imine. Subsequent intramolecular cyclization can then lead to the observed heterocyclic products. The choice of catalyst, such as zirconium(IV) chloride or silver acetate, can influence the reaction pathway and the selectivity for a particular product. rsc.org

Given the structural similarity, it is highly probable that this compound could be successfully employed in similar multi-component reactions, providing access to a range of novel phosphine oxide-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. The electronic and steric influence of the 2-methoxy group may affect the reactivity and selectivity of these transformations, offering opportunities for further investigation and the development of new synthetic methodologies.

Diastereoselectivity in Reactions Involving P-Stereogenic Phosphine Oxides

The phosphorus atom in phosphine oxides like this compound can be a stereogenic center, leading to the existence of enantiomers. Reactions involving these P-stereogenic phosphine oxides can exhibit high levels of diastereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds.

A significant example of this is the addition of aldehydes to P-stereogenic secondary phosphine oxides (SPOs). The reaction of a P-stereogenic SPO with an aldehyde can create a new stereocenter, resulting in the formation of diastereomeric products. The inherent chirality of the phosphine oxide can effectively control the stereochemical outcome of the reaction.

For instance, the addition of benzaldehyde (B42025) to a P-stereogenic secondary phosphine oxide has been shown to be highly diastereoselective. dntb.gov.uanih.gov In a specific study, the reaction yielded two diastereomers in a ratio of 97.5:2.5 in the crude product, indicating a strong preference for the formation of one diastereomer. dntb.gov.uanih.gov This high level of diastereoselectivity is attributed to a crystallization-induced asymmetric transformation, where the major diastereomer crystallizes from the reaction mixture, thus shifting the equilibrium towards its formation. dntb.gov.ua

The major diastereomer, (Sₚ,Rᴄ), could be obtained with excellent enantiomeric purity (ee > 98%) and in good yield. dntb.gov.uanih.gov This demonstrates the utility of P-stereogenic phosphine oxides as chiral auxiliaries or synthons for the asymmetric synthesis of molecules with multiple stereocenters.

ReactantsProduct DiastereomersDiastereomeric Ratio (crude)Yield of Major DiastereomerEnantiomeric Excess (ee) of Major DiastereomerReference
P-Stereogenic Secondary Phosphine Oxide + Benzaldehyde(Sₚ,Rᴄ) and (Sₚ,Sᴄ)97.5 : 2.580%> 98% dntb.gov.uanih.gov

This high degree of stereocontrol is a valuable tool in organic synthesis, enabling the construction of complex chiral molecules with defined three-dimensional structures. The (2-methoxyphenyl) group in the phosphine oxide can play a role in influencing this selectivity through steric and electronic effects.

Ligand Chemistry and Catalytic Applications of 2 Methoxyphenyl Phenyl Phosphine Oxide Derived Ligands

Development of Diphosphine Ligands from Phosphine (B1218219) Oxide Precursors

Phosphine oxides, such as (2-Methoxyphenyl)(phenyl)phosphine oxide, serve as stable, air-tolerant precursors to the more reactive phosphine ligands. The conversion of the P=O bond to a trivalent phosphorus center is a critical step in the synthesis of these ligands. This approach allows for the manipulation of the ligand backbone and the introduction of chirality before the final reduction to the active phosphine ligand.

Synthesis of Ethylene-Bridged Diphosphine Ligands for Catalysis

Ethylene-bridged diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are fundamental in coordination chemistry and catalysis due to their ability to form stable five-membered chelate rings with transition metals. A novel approach to synthesizing both symmetric and unsymmetric ethylene-bridged diphosphine dioxides involves the radical difunctionalization of ethylene (B1197577). This method utilizes two phosphine-centered radicals, which can be generated from secondary phosphine oxides like this compound.

The reaction proceeds by the addition of a phosphinoyl radical to ethylene, followed by a subsequent reaction with a second phosphinoyl radical. This process allows for the construction of the C2-alkyl-linker chain, furnishing the 1,2-bis(phosphine oxide)ethane skeleton. The resulting diphosphine dioxide can then be reduced to the corresponding ethylene-bridged diphosphine ligand. This synthetic strategy offers a versatile route to a range of diphosphine ligands with tailored electronic and steric properties, stemming from the initial choice of phosphine oxide precursors.

Chiral Diphosphine Ligands and Enantiomeric Purity

The synthesis of enantiomerically pure chiral diphosphine ligands is of paramount importance for asymmetric catalysis. P-chiral phosphine oxides, where the phosphorus atom is a stereocenter, are valuable intermediates in the preparation of such ligands. The synthesis of P-chiral this compound can be achieved through methods such as the diastereoselective separation of precursors or asymmetric synthesis.

Once the enantiomerically pure phosphine oxide is obtained, it can be converted into a chiral diphosphine ligand. A notable strategy involves the intramolecular Ullmann coupling of a biaryl precursor derived from two chiral phosphine oxide units. This method facilitates the creation of bridged C2-symmetric biphenyl (B1667301) diphosphine ligands. The chirality at the phosphorus centers directs the atroposelective formation of the biaryl backbone, leading to a diphosphine dioxide with high diastereoselectivity. Subsequent reduction of the phosphine oxide moieties yields the enantiomerically pure diphosphine ligand. The enantiomeric purity of these ligands is crucial for achieving high enantioselectivity in catalytic reactions.

Applications in Transition Metal-Catalyzed Reactions

Diphosphine ligands derived from this compound are valuable in a range of transition metal-catalyzed reactions due to the unique electronic and steric influence of the ortho-methoxy group. This substituent can engage in secondary interactions with the metal center or influence the conformational preferences of the ligand, thereby impacting the catalyst's activity and selectivity.

Olefin Trimerization with Chromium-Based Catalysts

Chromium-based catalysts are pivotal in the selective trimerization of olefins, particularly the conversion of ethylene to 1-hexene. The performance of these catalysts is highly dependent on the nature of the supporting ligand. Diphosphine ligands, especially those with substituents that can modulate the electronic environment of the chromium center, have been extensively studied.

Unsymmetrical N,N-bis(diarylphosphino)amine (PNP) ligands incorporating ortho-anisyl ((o-methoxyphenyl)) groups have been shown to be effective in chromium-catalyzed olefin co-trimerization. For instance, a catalyst system generated in situ from [CrCl3(THF)3], methylaluminoxane (B55162) (MAO), and an unsymmetrical PNP ligand featuring one (o-anisyl)2P and one Ph2P moiety exhibits unique selectivity in the co-trimerization of ethene and styrene (B11656). researchgate.net The presence of the o-methoxyphenyl group influences the product distribution, favoring the incorporation of two styrene units into the trimer, a deviation from the more common products. researchgate.net Mechanistic investigations suggest that the ligand's electronic and steric properties influence the stability and reactivity of the chromacyclic intermediates that govern the trimerization process.

LigandMetalCo-catalystReactantsKey Finding
(o-anisyl)2PN(Me)PPh2CrMAOEthene/StyreneUnique selectivity with incorporation of two styrene units. researchgate.net

Asymmetric Hydrogenation Reactions with Rhodium Complexes

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly amino acids and their derivatives. The success of this reaction heavily relies on the use of chiral diphosphine ligands. While direct applications of ligands derived from this compound in this specific reaction are not extensively documented, the structural motifs are highly relevant to established successful ligands.

For example, bridged C2-symmetric biphenyl diphosphine ligands, which can be synthesized from chiral phosphine oxide precursors, are highly effective in the asymmetric hydrogenation of α- and β-ketoesters, as well as various prochiral olefins. researchgate.net A rhodium complex of such a ligand would be expected to create a chiral environment around the metal center, enabling the enantioselective addition of hydrogen to the substrate. The rigidity of the bridged backbone and the specific stereoelectronic properties imparted by substituents like the methoxyphenyl group would be critical in achieving high enantiomeric excesses. The performance of these catalysts is typically evaluated by the conversion rate and the enantiomeric excess (ee) of the product.

SubstrateCatalyst SystemEnantiomeric Excess (ee)
α-KetoestersRh-chiral diphosphineHigh
β-KetoestersRh-chiral diphosphineHigh
Prochiral OlefinsRh-chiral diphosphineHigh

Enantioselective Cycloaddition Reactions

Transition metal-catalyzed enantioselective cycloaddition reactions are efficient methods for the construction of complex cyclic molecules. Chiral phosphine ligands play a crucial role in controlling the stereochemical outcome of these transformations. Cationic metal complexes of chiral phosphine ligands have been shown to catalyze enantioselective cyclizations.

Platinum Complex Formation for Catalytic Systems

The formation of platinum complexes derived from (2-Methoxyphenyl)(phenyl)phosphine, a precursor closely related to this compound, provides significant insights into the generation of potential catalytic systems. Research has demonstrated that tertiary phosphines containing a 2-methoxyphenyl group can readily form complexes with platinum(II) halides. These complexes can subsequently undergo intramolecular O-metallation to form stable chelate structures, which are of interest for their potential catalytic activity.

The reaction of (2-Methoxyphenyl)diphenylphosphine with platinum(II) chloride precursors, such as [PtCl2(PhCN)2] or [Pt2Cl4(PEt3)2], in a solvent like benzene (B151609) leads to the formation of the bis(phosphine)platinum(II) chloride complex, trans-[PtCl2{P(2-MeOC6H4)Ph2}2]. rsc.org This initial complex is a key intermediate in the formation of the catalytically relevant O-metallated species.

Upon heating, this trans-isomer undergoes a thermal rearrangement and dealkylation to yield the O-metallated chelate complex, cis-[Pt(P(C6H4O)Ph2)2]. This process involves the cleavage of the methyl group from the methoxy (B1213986) substituent and the formation of a direct bond between the platinum center and the oxygen atom. rsc.org The stability of the resulting five-membered chelate ring is a driving force for this reaction.

A summary of the key transformations is presented in the table below:

Precursor LigandPlatinum PrecursorReaction ConditionsInitial ComplexFinal O-Metallated Complex
(2-Methoxyphenyl)diphenylphosphine[PtCl2(PhCN)2]Benzene, room temp.trans-[PtCl2{P(2-MeOC6H4)Ph2}2]cis-[Pt(P(C6H4O)Ph2)2]
(2-Methoxyphenyl)diphenylphosphine[Pt2Cl4(PEt3)2]Benzene, room temp.trans-[PtCl2{P(2-MeOC6H4)Ph2}2]cis-[Pt(P(C6H4O)Ph2)2]

The characterization of these complexes involves techniques such as ³¹P NMR spectroscopy, which can distinguish between the initial unchelated complex and the final O-metallated product by significant changes in the chemical shifts and coupling constants.

Structure-Activity Relationships in Catalytic Systems Derived from this compound Precursors

The catalytic activity of platinum complexes is profoundly influenced by the steric and electronic properties of their ligands. For catalysts derived from this compound precursors, the key structural features that can be modulated to tune catalytic performance include the substituents on both the phenyl and the 2-methoxyphenyl rings, as well as the nature of the P=O bond itself.

While specific structure-activity relationship studies for platinum catalysts derived exclusively from this compound are not extensively documented in the reviewed literature, general principles can be drawn from related systems involving phosphine oxide and 2-alkoxyphenylphosphine ligands in platinum-catalyzed reactions such as hydrogenation and hydrosilylation. researchgate.netresearchgate.netresearchgate.netmdpi.com

Electronic Effects:

The electronic nature of the substituents on the aromatic rings of the phosphine ligand can significantly impact the electron density at the platinum center, which in turn affects its catalytic activity.

Electron-donating groups on the phenyl or methoxyphenyl rings increase the electron density on the phosphorus atom and, consequently, on the platinum center. This can enhance the metal's ability to participate in oxidative addition steps, which are often crucial in catalytic cycles.

Electron-withdrawing groups , conversely, decrease the electron density at the metal center. This can make the catalyst more electrophilic and potentially more active in reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects:

The steric bulk of the phosphine ligand plays a critical role in determining the coordination environment around the platinum atom and can influence both the activity and selectivity of the catalyst.

Increased steric hindrance can promote the dissociation of a ligand to create a vacant coordination site necessary for substrate binding. For instance, in platinum-catalyzed hydrosilylation, bulky phosphine ligands have been shown to improve catalyst efficiency and regioselectivity. researchgate.net

The formation of the O-metallated chelate from the (2-Methoxyphenyl)phenylphosphine precursor creates a rigid and sterically defined environment around the platinum center. This can lead to enhanced selectivity in catalytic transformations by controlling the approach of the substrate to the active site. rsc.org

The following table summarizes the expected influence of ligand modifications on catalytic activity based on general principles observed in related platinum-phosphine catalytic systems:

Ligand ModificationExpected Electronic Effect on PlatinumExpected Steric EffectPotential Impact on Catalytic Activity
Electron-donating groups on aryl ringsIncreased electron densityMinimalMay enhance oxidative addition rates
Electron-withdrawing groups on aryl ringsDecreased electron densityMinimalMay enhance reactions with nucleophiles
Bulky substituents on aryl ringsVariableIncreased steric hindranceCan promote ligand dissociation and influence selectivity
Formation of O-metallated chelateFixed electronic environmentRigid, defined steric environmentCan enhance selectivity and stability

It is important to note that the optimal ligand structure is highly dependent on the specific catalytic reaction being targeted. The interplay between electronic and steric effects is complex, and fine-tuning of the ligand architecture is often necessary to achieve the desired catalytic performance.

Advanced Characterization Techniques and Spectroscopic Studies of 2 Methoxyphenyl Phenyl Phosphine Oxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, offering detailed information about the chemical environment of phosphorus, hydrogen, carbon, and other NMR-active nuclei.

³¹P NMR spectroscopy is particularly powerful for the analysis of phosphine (B1218219) oxides due to the high natural abundance and sensitivity of the ³¹P nucleus. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom, making it an excellent tool for structural elucidation and for differentiating between isomers. For instance, the ³¹P NMR chemical shift of (2-Methoxyphenyl)(phenyl)phosphine oxide provides a distinct signal that can be used to identify the compound and distinguish it from other phosphine oxide species. wiley-vch.de In studies of related phosphine oxides, ³¹P NMR has been instrumental in monitoring reaction progress, such as in the reduction of phosphine oxides to phosphines. amazonaws.com The chemical shifts for diphenylphosphine (B32561) oxide and its reduction product, diphenylphosphine, are well-separated, allowing for straightforward quantification of conversion. amazonaws.com

³¹P NMR Chemical Shifts of Selected Phosphine Oxides and Related Compounds
CompoundSolventChemical Shift (δ, ppm)Reference
This compoundCDCl₃28.8 wiley-vch.de
Diphenylphosphine oxideCDCl₃22.06 amazonaws.com
Triphenylphosphine (B44618) oxideCDCl₃29.5 rsc.org

¹H and ¹³C NMR spectroscopy provide complementary structural information by probing the hydrogen and carbon frameworks of the molecule, respectively. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methoxy (B1213986) group protons. semanticscholar.org The coupling between the phosphorus atom and adjacent protons (J-coupling) can provide valuable information about the connectivity of the molecule. Similarly, the ¹³C NMR spectrum shows characteristic signals for the different carbon atoms, with their chemical shifts influenced by their proximity to the phosphorus atom and the oxygen and methoxy groups. rsc.orgsemanticscholar.org

¹H and ¹³C NMR Data for a Related Compound, (4-Methoxyphenyl)(methyl)diphenylphosphonium Bromide
NucleusSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)Reference
¹HDMSO-d₆3.14 (d, JH−P = 14.6 Hz, 3H), 3.90 (s, 3H), 7.32 (dd, J1H−P = 2.5 Hz, J₂ = 8.9 Hz, 2H), 7.70 (dd, J₁ = 8.9 Hz, J2H−P = 12.5 Hz, 2H), 7.73−7.81 (m, 8H), 7.84−7.91 (m, 2H) semanticscholar.org
¹³CDMSO-d₆8.21 (d, JC−P = 56.2 Hz), 56.5, 110.1 (d, JC−P = 95.2 Hz), 116.4 (d, JC−P = 13.9 Hz), 121.1 (d, JC−P = 88.7 Hz), 130.5 (d, JC−P = 12.7 Hz), 133.6 (d, JC−P = 10.7 Hz), 135.1 (d, JC−P = 2.9 Hz), 135.9 (d, JC−P = 12.4 Hz), 164.6 (d, JC−P = 3.0 Hz) semanticscholar.org

In the context of reduction reactions of phosphine oxides using silanes, ²⁹Si NMR spectroscopy can be a valuable tool for mechanistic investigations. By monitoring the changes in the silicon environment, researchers can gain insights into the intermediates and byproducts of the reaction, helping to elucidate the reaction pathway.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details. The crystal structure of complexes containing ligands such as diphenyl(2-methoxyphenyl)phosphane has been determined, revealing a distorted tetrahedral geometry around the central metal atom. nih.gov Such structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the physical and chemical properties of the compound. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Elucidation of Catalytic Cycles

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals and many transition metal complexes. In the context of catalytic cycles involving phosphine oxides, EPR can be employed to detect and characterize paramagnetic intermediates, providing direct evidence for proposed reaction mechanisms. This is particularly relevant in reactions that may proceed through single-electron transfer pathways.

Chromatographic and Mass Spectrometric Techniques for Product Analysis (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. In the study of reactions involving this compound, HPLC-MS can be used to analyze the reaction products, identify impurities, and monitor the progress of the reaction over time. analytice.com The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural confirmation of the products.

Computational and Theoretical Investigations of 2 Methoxyphenyl Phenyl Phosphine Oxide Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions involving organophosphorus compounds. For systems involving (2-methoxyphenyl)(phenyl)phosphine oxide, DFT calculations can be employed to map out the potential energy surfaces of various transformations, identify transition states, and determine reaction kinetics and thermodynamics.

Researchers have utilized DFT to study a range of phosphine-catalyzed reactions. researchgate.netrsc.org These studies often focus on elucidating the step-by-step mechanism, including nucleophilic attack, intermediate formation, and product release. rsc.org For instance, in a phosphine-catalyzed reaction, the initial nucleophilic addition of the phosphine (B1218219) to an electrophile is a critical step that can be modeled using DFT to determine the activation energy barrier.

In the case of reactions involving this compound or its precursor phosphine, DFT calculations can help to understand the influence of the methoxy (B1213986) group on the reaction pathway. The electron-donating nature of the methoxy group can affect the nucleophilicity of the phosphorus center, which in turn influences the reaction rates and selectivity.

A hypothetical DFT study on a reaction involving (2-methoxyphenyl)(phenyl)phosphine could involve the following steps:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

These calculations would provide a detailed picture of the reaction mechanism at the molecular level.

Electronic Structure and Bonding Analysis of this compound and its Derivatives

The electronic structure and bonding in this compound are key to understanding its reactivity and physical properties. The phosphorus-oxygen bond in phosphine oxides is highly polarized, with a significant contribution from the P⁺–O⁻ resonance structure. mdpi.com This results in a large dipole moment and a high affinity for Lewis acids.

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful computational tool used to analyze the electron density distribution in molecules and characterize chemical bonds. mdpi.com By analyzing the topological properties of the electron density at the bond critical points (BCPs), one can gain insights into the nature of the chemical bonds (e.g., covalent vs. ionic character).

In a study of halogen-bonded complexes of trimethylphosphine (B1194731) oxide, DFT calculations and QTAIM analysis were used to correlate spectroscopic parameters with interatomic distances and complexation energies. mdpi.com Similar analyses could be applied to this compound to understand how the electronic properties of the P=O bond are modulated by the phenyl and 2-methoxyphenyl substituents.

The presence of the 2-methoxyphenyl group introduces the possibility of intramolecular interactions. The oxygen atom of the methoxy group could potentially interact with the phosphorus center or other parts of the molecule, influencing its electronic structure and conformation.

Table 1: Calculated Electronic Properties of Phosphine Oxides
CompoundP=O Bond Length (Å)Mulliken Charge on PMulliken Charge on ODipole Moment (Debye)
Trimethylphosphine oxide1.485+0.85-0.954.51
Triphenylphosphine (B44618) oxide1.489+0.92-0.985.37
This compound (Hypothetical)1.488+0.90-0.975.10

Stereochemical and Conformational Analysis of Derived Ligands and Complexes

The stereochemical and conformational properties of ligands derived from this compound are crucial for their application in asymmetric catalysis. The presence of the chiral phosphorus center and the potentially restricted rotation around the P-C bonds can lead to well-defined three-dimensional structures.

Computational methods, such as molecular mechanics and DFT, are widely used to perform conformational analysis and predict the most stable conformations of molecules. For ligands derived from this compound, a conformational search can reveal the preferred orientations of the phenyl and 2-methoxyphenyl groups.

The concept of nadir energy planes has been used to predict the preferred orientation of phenyl rings in triphenylphosphine coordinated to metal centers. rsc.orgrsc.org This model can be extended to analyze the conformations of metal complexes of ligands derived from (2-methoxyphenyl)(phenyl)phosphine. researchgate.net The steric and electronic effects of the 2-methoxyphenyl group would be expected to significantly influence the conformational preferences of the ligand when coordinated to a metal.

In a study on tris(2-methoxyphenyl)phosphine, the dihedral angles between the benzene (B151609) rings were determined, highlighting the conformational complexity of such systems. researchgate.net Similar analyses for this compound and its derivatives would provide valuable information about their three-dimensional structure.

Table 2: Calculated Dihedral Angles (in degrees) for a Hypothetical Conformer of this compound
Dihedral AngleValue
O=P-C(phenyl)-C30.5
O=P-C(2-methoxyphenyl)-C-45.2
C(phenyl)-P-C(2-methoxyphenyl)-C150.8
P-C(2-methoxyphenyl)-C-O(methoxy)5.1

Predictive Modeling for Catalytic Performance and Selectivity

A major goal of computational chemistry in the field of catalysis is to develop predictive models for catalytic performance and selectivity. By understanding the relationship between the structure of a ligand and the outcome of a catalytic reaction, it is possible to design more efficient and selective catalysts.

For catalysts based on ligands derived from this compound, computational modeling can be used to:

Screen potential catalysts: By calculating the energy profiles of the catalytic cycle for a series of related ligands, it is possible to identify promising candidates for experimental investigation.

Understand the origin of enantioselectivity: In asymmetric catalysis, the enantioselectivity is determined by the energy difference between the transition states leading to the two enantiomeric products. DFT calculations can be used to compute these energy differences and rationalize the observed enantioselectivity.

Optimize reaction conditions: Computational models can be used to study the effect of various reaction parameters, such as temperature, pressure, and solvent, on the catalytic performance.

While specific predictive models for this compound-based catalysts are not yet established in the literature, the methodologies are well-developed. Quantum-chemical modeling has been used to design new extractants for f-block elements based on similar phosphine oxide structures, demonstrating the potential of these methods. grafiati.com

Future Directions and Emerging Research Avenues for 2 Methoxyphenyl Phenyl Phosphine Oxide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (2-Methoxyphenyl)(phenyl)phosphine oxide and related diarylphosphine oxides is geared towards environmentally benign and efficient processes. Research is actively moving away from traditional methods that often involve harsh reagents, such as Grignard or organolithium compounds, high energy consumption, and significant waste generation google.com. The focus is shifting to greener, catalyst-driven, and atom-economical alternatives.

Emerging strategies that could be applied to the synthesis of this compound include:

Photocatalysis: Visible-light-induced methods offer a mild and sustainable approach to forming P-C bonds, reducing the need for harsh conditions and reagents tandfonline.comacs.org. Photooxidation techniques using molecular oxygen as the oxidant represent a particularly green route for converting the corresponding phosphine (B1218219) to the phosphine oxide semanticscholar.org.

Electrosynthesis: Electrochemical methods provide another green alternative, often proceeding without external oxidants or metal catalysts under mild conditions nih.gov.

Catalytic Cross-Coupling: Advances in transition-metal-catalyzed reactions, such as the Hirao reaction, allow for the efficient formation of P-C bonds. Modern protocols utilize microwave assistance to shorten reaction times and often work without the need for expensive phosphine ligands mdpi.com. Nickel-catalyzed couplings with arylboronic acids also provide an efficient route to triarylphosphine oxides organic-chemistry.org.

Direct Functionalization: Catalyst-free methods, such as the double C-H functionalization of quinolines with secondary phosphine oxides, showcase pathways that increase molecular complexity with high atom economy acs.org.

MethodologyTraditional ApproachEmerging Sustainable AlternativeKey Advantages
Reagent TypeStoichiometric organometallic (e.g., Grignard, n-BuLi)Catalytic (e.g., Pd, Ni, Cu) or catalyst-freeReduced waste, lower reagent cost, milder conditions.
Energy SourceHigh-temperature refluxVisible light, electricity, microwave irradiationLower energy consumption, faster reactions, enhanced safety. tandfonline.comnih.govmdpi.com
Starting MaterialsHalogenated aromatics, organophosphorus chloridesArylboronic acids, direct C-H functionalizationGreater substrate scope, avoids halogenated waste. organic-chemistry.org
ByproductsSignificant salt and solvent wasteMinimal byproducts (high atom economy)Improved environmental profile, easier purification.

Expansion of Ligand Design Strategies for Enhanced Catalytic Performance

This compound serves as a crucial precursor for trivalent phosphine ligands, which are pivotal in homogeneous catalysis. The future of ligand design hinges on creating more active, selective, and robust catalysts by strategically modifying this foundational structure.

Computational and Machine Learning Approaches: A significant emerging trend is the use of computational chemistry and machine learning to guide ligand design rsc.org. By calculating steric and electronic descriptors, researchers can build models that predict catalyst performance, thereby accelerating the discovery of optimal ligands without exhaustive experimental screening researchgate.netacs.orgbris.ac.uk. This allows for a more rational design of ligands derived from this compound to target specific catalytic transformations.

Systematic Structural Modification: Future work will involve the systematic modification of the this compound scaffold. This includes altering substituents on the phenyl rings to fine-tune the steric bulk and electronic-donating ability of the final phosphine ligand. Such tuning is critical for optimizing performance in reactions like cross-coupling and C-H activation gessnergroup.comnih.gov.

Development of Hemilabile and Multifunctional Ligands: The phosphine oxide group itself can be incorporated into ligand design. Mixed phosphine-phosphine oxide ligands are a class of hemilabile ligands where the "hard" oxygen donor and "soft" phosphorus donor can coordinate differently to a metal center, potentially opening up unique reactive pathways researchgate.net. Furthermore, incorporating other functional groups can create multifunctional ligands that participate directly in the catalytic cycle through acid-base interactions or other non-covalent interactions ua.edu.

Secondary Phosphine Oxides (SPOs) as Preligands: Air-stable secondary phosphine oxides (SPOs) are gaining traction as "preligands." rsc.org In the presence of a metal, they can exist in equilibrium with their trivalent phosphinous acid tautomer, which is the active ligand form. This strategy simplifies catalyst handling and preparation.

Design StrategyDescriptionAnticipated Outcome for CatalysisReference Example
Computational ScreeningUsing DFT and machine learning to predict ligand performance based on calculated descriptors. rsc.orgRapid identification of high-performance ligand structures; reduced experimental effort.Δ-Machine Learning for C-H activation catalysts rsc.org
Steric & Electronic TuningSystematic variation of substituents on the aryl rings of the phosphine oxide precursor.Optimization of catalyst activity, selectivity (regio-, stereo-), and substrate scope.Ylide-substituted phosphines (YPhos) for enhanced donor ability gessnergroup.com
Hemilabile LigandsCreating mixed phosphine-phosphine oxide ligands with both hard and soft donor sites. researchgate.netEnhanced catalyst stability and novel reactivity profiles.BPMOs in enantioselective copper-catalysis researchgate.net
P-Chiral LigandsDeveloping synthetic routes to enantiopure phosphine oxides for conversion to chiral ligands. researchgate.netnih.govAccess to highly enantioselective catalysts for asymmetric synthesis.Cp*Ir-catalyzed asymmetric C–H activation acs.org

Exploration of New Catalytic Transformations and Applications

While ligands derived from this compound are established in cross-coupling reactions, future research will explore their application in more complex and cutting-edge catalytic transformations. A major avenue of research is the direct use of the phosphine oxide moiety in catalysis, leveraging the P(III)/P(V)=O redox cycle.

P(III)/P(V)=O Redox Catalysis: This emerging field uses the phosphine/phosphine oxide couple to drive reactions, avoiding stoichiometric phosphine oxide waste. This approach is being applied to reactions like the catalytic Appel reaction and enantioselective Wittig reactions acs.org. Developing chiral versions of this compound could enable its use in new enantioselective transformations.

Photoredox Catalysis: Phosphine oxides are increasingly used in visible-light-driven photoredox reactions. They can act as precursors to phosphinoyl radicals, which can then participate in a variety of bond-forming reactions, such as the phosphonocarboxylation of allenes acs.orgnih.gov. The specific electronic nature of this compound could be exploited to tune the reactivity of these radical intermediates.

C-H Activation and Functionalization: A primary goal in modern organic synthesis is the direct functionalization of C-H bonds. Future research will likely see ligands derived from this compound employed in challenging C-H activation reactions. The development of P(III)-directed C-H activation provides a powerful tool for the late-stage diversification of phosphine ligands themselves, creating complex molecular architectures for catalysis nih.gov. Furthermore, the phosphine oxide group itself can act as a directing group to facilitate C-H activation at specific sites acs.orgyoutube.com.

Integration into Advanced Functional Materials and Nanomaterials

The inherent properties of the phosphine oxide group—high polarity, thermal stability, and strong electron-withdrawing character—make this compound an attractive building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs): The phosphine oxide moiety is a well-established functional group in materials for OLEDs. Its strong electron-withdrawing nature makes it ideal for use in electron-transporting layers (ETLs) and as a host material for phosphorescent emitters rsc.orgresearchgate.net. The tetrahedral geometry around the phosphorus atom helps promote amorphous morphologies, which is beneficial for device performance. Future research will focus on incorporating the this compound unit into larger π-conjugated systems to create novel bipolar host materials or efficient emitters for high-performance blue PhOLEDs nih.gov.

Flame Retardants: Phosphorus-based compounds are highly effective, halogen-free flame retardants. Diarylphosphine oxides can be incorporated into polymers like epoxy resins or polyamides, where they promote char formation in the condensed phase during combustion, creating an insulating layer that protects the underlying material nih.govmdpi.comcnrs.fr. Research is moving towards synthesizing novel macromolecular or reactive flame retardants based on phosphine oxide structures to enhance compatibility and permanence within the polymer matrix mdpi.com. This compound can serve as a key raw material for such compounds google.com.

Functional Polymers and Nanomaterials: The phosphine oxide group can be incorporated into porous organic polymers (POPs) nih.gov. These materials can act as scaffolds for binding metal ions, creating heterogeneous catalysts for applications such as hydrogen evolution nih.gov. Polymers containing phosphine oxide groups can also be designed as multifunctional materials for applications like water purification or as precursors for other functional polymers acs.orgresearchgate.net.

Application AreaRole of the Phosphine Oxide MoietyFuture Research Direction
OLEDsElectron-transporting, host material, promotes amorphous morphology. rsc.orgresearchgate.netDesign of novel bipolar host materials and blue emitters incorporating the this compound structure. nih.gov
Flame RetardantsPromotes char formation, acts in both gas and condensed phases. nih.govacs.orgSynthesis of reactive, macromolecular flame retardants for enhanced permanence in polymers like epoxies and polyamides. mdpi.com
PhotoinitiatorsActs as a raw material for novel acylphosphine photoinitiators. google.comDevelopment of new photoinitiators with tailored absorption and reactivity profiles.
Porous Organic Polymers (POPs)Provides metal-binding sites for heterogeneous catalysis. nih.govCreation of POPs with tailored pore sizes and functionalities for specific catalytic applications (e.g., H₂ production). nih.gov

Q & A

Q. What are the primary synthetic routes for preparing (2-Methoxyphenyl)(phenyl)phosphine oxide, and how are reaction conditions optimized?

The compound is synthesized via Kabachnik–Fields three-component reactions involving 2-formylbenzoic acid, primary amines (e.g., butylamine), and secondary phosphine oxides. Optimization includes using acetonitrile as a solvent at 25°C without catalysts, achieving yields >94% within 10–20 minutes . Key parameters include stoichiometric control of reactants and monitoring via ³¹P NMR to confirm purity and diastereomer ratios.

Q. How does the methoxy substituent influence the electronic and steric properties of this compound in reactions?

The 2-methoxy group enhances electron density at the phosphorus center through conjugation with the aromatic ring, increasing nucleophilicity. Steric effects arise from the ortho-substitution, which can hinder access to the phosphorus atom in bulky substrates. Computational studies (e.g., DFT) and X-ray crystallography are used to analyze bond angles and electronic distribution .

Q. What methods are employed to separate and characterize diastereomers formed during synthesis?

Diastereomers (dr ~50:50) are separated via column chromatography, particularly when substituents differ significantly in size (e.g., phenyl vs. naphthyl). Characterization relies on ³¹P NMR for coupling constants (e.g., 1Jₚ₋ₚₜ in platinum complexes) and X-ray diffraction to confirm spatial arrangements .

Advanced Research Questions

Q. How can this compound be reduced to its phosphine analog, and what challenges arise in stabilizing the product?

Reduction is achieved using phenylsilane (PhSiH₃) under microwave irradiation (140°C, 6 h, inert atmosphere). The resulting phosphine is highly air-sensitive and must be handled under strict anaerobic conditions. Immediate coordination to transition metals (e.g., Pt(II)) stabilizes the phosphine, as demonstrated in the synthesis of trans-platinum complexes (1Jₚ₋ₚₜ = 2519 Hz) .

Q. What role does this compound play in multicomponent reactions for biologically active intermediates?

It serves as a P-stereogenic reagent in Kabachnik–Fields reactions to synthesize (3-oxoisoindolin-1-yl)phosphine oxides, precursors to anticancer or antimicrobial agents. Diastereoselectivity is modulated by varying phosphine oxide substituents (e.g., trifluoromethyl groups shift dr to 35:65). Post-functionalization via deoxygenation or metal coordination expands utility in medicinal chemistry .

Q. How is this compound integrated into polymer matrices for flame-retardant applications?

The compound is incorporated into polyamide 66 (PA66) via in-situ polymerization, forming entangled phosphine oxide macromolecules. Flame retardancy is evaluated using UL-94 vertical burning tests and cone calorimetry. Key metrics include limiting oxygen index (LOI) and char formation, with phosphorus content quantified via elemental analysis .

Q. What analytical techniques are critical for assessing oxidative stability and degradation pathways of this compound?

High-temperature oxidative degradation is studied using thermogravimetric analysis (TGA) and GC-MS to identify products like phosphinates. ³¹P NMR tracks phosphorus oxidation states, while electron paramagnetic resonance (EPR) detects radical intermediates in electron-transfer-initiated pathways .

Methodological Considerations

Q. How are contradictions in diastereomer ratios resolved during synthetic scale-up?

Discrepancies in dr (e.g., 50:50 vs. 35:65) are addressed by adjusting reaction time, temperature, or solvent polarity. Kinetic vs. thermodynamic control is probed via time-resolved NMR, and chiral auxiliaries may be introduced to enforce stereoselectivity .

Q. What strategies mitigate steric hindrance in coordination chemistry applications?

Ligand design incorporates smaller substituents (e.g., methyl instead of methoxy) or employs chelating backbones. Steric maps derived from X-ray data guide modifications to optimize metal-ligand bond lengths and angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.